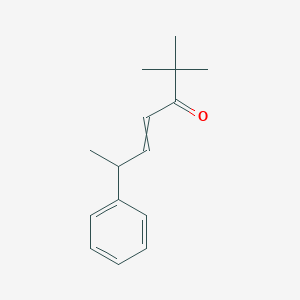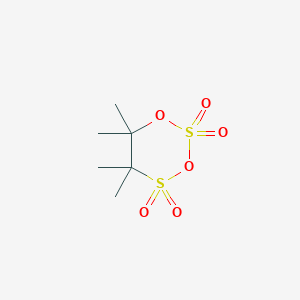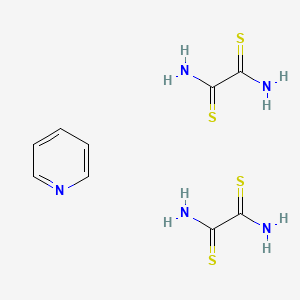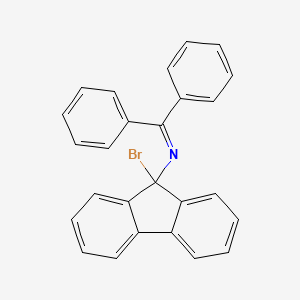![molecular formula C7H19NOSi B14293260 1-Butanamine, 4-[(trimethylsilyl)oxy]- CAS No. 122882-41-1](/img/structure/B14293260.png)
1-Butanamine, 4-[(trimethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, 4-[(trimethylsilyl)oxy]- is an organic compound that features a butanamine backbone with a trimethylsilyl group attached to the oxygen atom. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butanamine, 4-[(trimethylsilyl)oxy]- can be synthesized through a multi-step process involving the protection of the amine group and subsequent silylation. The typical synthetic route involves:
Protection of the amine group: The amine group of 1-butanamine is protected using a suitable protecting group such as a carbamate or a benzyl group.
Silylation: The protected amine is then reacted with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl group.
Deprotection: The protecting group is removed under mild conditions to yield 1-Butanamine, 4-[(trimethylsilyl)oxy]-.
Industrial Production Methods: Industrial production of 1-Butanamine, 4-[(trimethylsilyl)oxy]- typically involves large-scale silylation reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for efficiency, cost-effectiveness, and safety.
化学反応の分析
Types of Reactions: 1-Butanamine, 4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Oxidized derivatives such as butanone or butanoic acid.
Reduction: Reduced forms like butanol.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-Butanamine, 4-[(trimethylsilyl)oxy]- has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butanamine, 4-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, preventing unwanted reactions and facilitating selective transformations. The compound’s effects are mediated through pathways involving silylation and desilylation reactions.
類似化合物との比較
1-Butanamine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethylsilyl chloride: Used as a silylating agent but does not have the butanamine backbone.
4-[(Trimethylsilyl)oxy]butanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: 1-Butanamine, 4-[(trimethylsilyl)oxy]- is unique due to the presence of both the butanamine backbone and the trimethylsilyl group, which confer distinct chemical reactivity and versatility in synthetic applications.
特性
CAS番号 |
122882-41-1 |
|---|---|
分子式 |
C7H19NOSi |
分子量 |
161.32 g/mol |
IUPAC名 |
4-trimethylsilyloxybutan-1-amine |
InChI |
InChI=1S/C7H19NOSi/c1-10(2,3)9-7-5-4-6-8/h4-8H2,1-3H3 |
InChIキー |
LDNHMLRKFLFPIV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
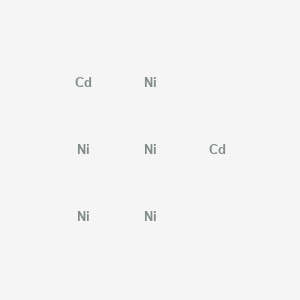


![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
